Cas no 51432-00-9 (ethyl 2-(2-methoxybenzoyl)benzoate)

ethyl 2-(2-methoxybenzoyl)benzoate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(2-methoxybenzoyl)benzoate
- LogP
- 2-Carboethoxy-2'-methoxybenzophenone
-
- インチ: InChI=1S/C17H16O4/c1-3-21-17(19)15-7-5-4-6-14(15)16(18)12-8-10-13(20-2)11-9-12/h4-11H,3H2,1-2H3
- InChIKey: IZRUIBVEGHMULO-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC
計算された属性
- せいみつぶんしりょう: 284.10500
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 6
じっけんとくせい
- PSA: 52.60000
- LogP: 3.10290
ethyl 2-(2-methoxybenzoyl)benzoate セキュリティ情報
ethyl 2-(2-methoxybenzoyl)benzoate 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
ethyl 2-(2-methoxybenzoyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 201510-5g |
2-Carboethoxy-2'-methoxybenzophenone |
51432-00-9 | 97% | 5g |
£1120.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 086525-2g |
2-Carboethoxy-4'-methoxybenzophenone |
51432-00-9 | 97% | 2g |
8955CNY | 2021-05-07 | |
A2B Chem LLC | AG23779-1g |
2-Carboethoxy-2'-methoxybenzophenone |
51432-00-9 | 97% | 1g |
$423.00 | 2024-04-19 | |
A2B Chem LLC | AG23779-5g |
2-Carboethoxy-2'-methoxybenzophenone |
51432-00-9 | 97% | 5g |
$1288.00 | 2024-04-19 | |
Crysdot LLC | CD12066351-5g |
2-Carboethoxy-2'-methoxybenzophenone |
51432-00-9 | 95+% | 5g |
$922 | 2024-07-24 | |
1PlusChem | 1P00DDXF-2g |
2-Carboethoxy-2'-methoxybenzophenone |
51432-00-9 | 97% | 2g |
$737.00 | 2025-02-26 | |
1PlusChem | 1P00DDXF-5g |
2-Carboethoxy-2'-methoxybenzophenone |
51432-00-9 | 97% | 5g |
$1288.00 | 2025-02-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 086525-1g |
2-Carboethoxy-4'-methoxybenzophenone |
51432-00-9 | 97% | 1g |
5184.0CNY | 2021-07-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 086525-1g |
2-Carboethoxy-4'-methoxybenzophenone |
51432-00-9 | 97% | 1g |
5184CNY | 2021-05-07 | |
Fluorochem | 201510-2g |
2-Carboethoxy-2'-methoxybenzophenone |
51432-00-9 | 97% | 2g |
£624.00 | 2022-03-01 |
ethyl 2-(2-methoxybenzoyl)benzoate 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
ethyl 2-(2-methoxybenzoyl)benzoateに関する追加情報
Ethyl 2-(2-methoxybenzoyl)benzoate (CAS No. 51432-00-9): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Ethyl 2-(2-methoxybenzoyl)benzoate, identified by its Chemical Abstracts Service (CAS) number 51432-00-9, is a compound of significant interest in the realm of organic synthesis and pharmaceutical applications. This ester derivative, characterized by its aromatic structure, has garnered attention due to its versatile reactivity and potential utility in various chemical transformations. The compound's molecular framework, featuring a benzoate backbone modified with an ethyl ester group and a methoxy-substituted benzoyl moiety, positions it as a valuable intermediate in the synthesis of more complex molecules.
The structural attributes of ethyl 2-(2-methoxybenzoyl)benzoate make it a compelling candidate for exploration in medicinal chemistry. The presence of both electron-donating (methoxy) and withdrawing (carbonyl) groups enhances its participation in diverse chemical reactions, including condensation, alkylation, and hydrogenation processes. These characteristics are particularly relevant in the context of drug discovery, where such intermediates can serve as building blocks for novel therapeutic agents.
In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule drugs with tailored biological activities. Ethyl 2-(2-methoxybenzoyl)benzoate has been explored as a precursor in the synthesis of molecules targeting neurological disorders, inflammatory conditions, and metabolic diseases. Its aromatic system provides a scaffold that can be modified to interact with specific biological targets, while the ester functionality allows for further derivatization to enhance pharmacokinetic properties.
One of the most intriguing applications of ethyl 2-(2-methoxybenzoyl)benzoate lies in its role as a chiral auxiliary or ligand in asymmetric synthesis. The compound's ability to induce enantioselective reactions has been leveraged in the production of optically active pharmaceuticals, which are often required for their efficacy and safety profiles. Researchers have utilized derivatives of this compound to facilitate the synthesis of beta-blockers, antiviral agents, and other therapeutics where stereochemical purity is paramount.
The agrochemical sector has also recognized the potential of ethyl 2-(2-methoxybenzoyl)benzoate as a key intermediate in the development of novel pesticides and herbicides. Its structural motifs are found in several commercially available agrochemicals that exhibit potent activity against pests while maintaining environmental compatibility. The methoxy group, in particular, contributes to the lipophilicity of these compounds, enhancing their absorption and translocation within plant tissues.
From a synthetic chemistry perspective, ethyl 2-(2-methoxybenzoyl)benzoate serves as a versatile platform for exploring new reaction pathways and methodologies. Its reactivity allows chemists to develop innovative synthetic strategies that could reduce waste and improve yields in industrial-scale production. Advances in green chemistry have prompted researchers to investigate catalytic systems that minimize solvent usage and energy consumption, making processes involving this compound more sustainable.
The role of computational chemistry in understanding the behavior of ethyl 2-(2-methoxybenzoyl)benzoate cannot be overstated. Molecular modeling techniques have enabled researchers to predict reaction outcomes with high accuracy, thereby accelerating the drug discovery process. By simulating interactions at the molecular level, scientists can identify optimal conditions for synthesizing derivatives with desired properties, reducing the reliance on empirical trial-and-error methods.
In conclusion, ethyl 2-(2-methoxybenzoyl)benzoate (CAS No. 51432-00-9) represents a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features offer opportunities for innovation in drug development and material science. As research continues to uncover new methodologies and applications, this compound is poised to remain a cornerstone in modern chemical research.
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